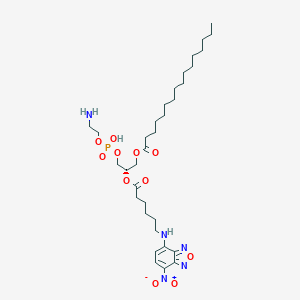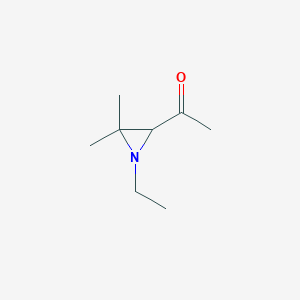![molecular formula C12H13ClN2O B021650 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 58837-31-3](/img/structure/B21650.png)
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antibacterial agents involves a series of reactions yielding good yields. These compounds were characterized by NMR, FTIR, and elemental analysis, with some showing promising antibacterial activity, especially those with substituted heterocyclic piperazine moieties (Krishnamurthy et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has been elucidated through X-ray crystallography. The pyrido[1,2-a]pyrimidine ring system is planar, and the methyl C and carbonyl O atoms are nearly coplanar with it. The chloroethyl side chain exhibits a synclinal conformation, nearly orthogonal to the pyrimidine ring (Jasinski et al., 2009).
Chemical Reactions and Properties
Research on similar pyrido[1,2-a]pyrimidin-4-one derivatives has shown various chemical reactions, including their synthesis from ethyl cyanoacetate via malonamamidine hydrochloride, leading to compounds with antibacterial activity. However, dehydrogenated compounds exhibited less activity compared to their non-dehydrogenated counterparts (Lakshmi Narayana et al., 2009).
Physical Properties Analysis
The crystal structure of related compounds, such as 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, provides insights into the physical properties of these molecules. These structures are stabilized by hydrogen bonds and π-π interactions, which could influence the solubility, stability, and crystalline form of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Anthal et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[1,2-a]pyrimidin-4-ones, including reactivity towards various reagents, have been extensively studied. These compounds exhibit a wide range of chemical behaviors, including oxidation and reactions with amines and aldehydes, leading to a diverse array of functionalized derivatives with potential biological activities (El-Gazzar et al., 2009).
Applications De Recherche Scientifique
Crystallographic Studies :
- The structure of related compounds, such as 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been established through spectral analysis and X-ray diffraction studies. These studies reveal planar pyrido-pyrimidine moieties and a stabilized crystal structure due to C-H⋯O and C-H⋯Cl hydrogen bonds and π-π interactions (Anthal et al., 2014).
Synthesis and Reactivity :
- Research on derivatives of pyrido[1,2-a]pyrimidin-4-ones has shown various reactivities when treated with different reagents, leading to the formation of novel heterocyclic systems. These findings are significant for the development of new compounds in medicinal chemistry (Roma et al., 1987).
- Studies on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been carried out, indicating potential for creating diverse chemical structures through various synthetic routes (Molnár et al., 2009).
Antimicrobial Activity :
- Although some 4H-pyrido[1,2-a]pyrimidin-4-ones have been investigated for their antimicrobial properties, the tested compounds did not exhibit significant antimicrobial activity. This finding is crucial for guiding future research in medicinal applications (Ferrarini et al., 1995).
Molecular Interactions and Properties :
- The crystal structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed, revealing insights into its molecular geometry and interactions. Such studies are fundamental to understanding the physical and chemical properties of these compounds (Jasinski et al., 2009).
Pharmacological Aspects :
- The compound has been studied for potential pharmacological applications, such as the identification of in vitro metabolites, which is a critical step in drug development and safety evaluation (Jemnitz et al., 1989).
Chemical Synthesis and Applications :
- Research on the synthesis of heterocyclic systems using related compounds provides a foundation for developing new chemicals with potential applications in various fields, including pharmaceuticals and materials science (Toplak et al., 1999).
Propriétés
IUPAC Name |
3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHIERDSNGTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCCl)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497197 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
58837-31-3 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















